![molecular formula C17H20N2O3S B4534967 N-mesityl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4534967.png)
N-mesityl-4-[(methylsulfonyl)amino]benzamide
Description
Synthesis Analysis
The synthesis of similar compounds often involves intricate chemical reactions that allow for the precise construction of the molecule. For instance, the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific aminophenyl sulfonamides, which might share synthesis pathways with "N-mesityl-4-[(methylsulfonyl)amino]benzamide," utilize direct poly-condensation methods (Saxena et al., 2003). These methods can be tailored to achieve the desired molecular architecture through controlled reactions.
Molecular Structure Analysis
The molecular structure of compounds like "N-mesityl-4-[(methylsulfonyl)amino]benzamide" can be elucidated using techniques such as Density Functional Theory (DFT), which provides insights into the vibrational frequencies, molecular geometry, and electronic properties of the molecule. For example, studies on similar molecules have utilized DFT to determine their reactivity and electronic properties, offering a basis for understanding "N-mesityl-4-[(methylsulfonyl)amino]benzamide" (A. FazilathBasha et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving "N-mesityl-4-[(methylsulfonyl)amino]benzamide" are central to its functionalization and application. The molecule's reactivity can be explored through its participation in various chemical reactions, which are pivotal for its potential biological and pharmacological applications. For instance, the synthesis and biological evaluation of N-substituted benzamides reveal insights into their electrophysiological activity, providing a context for understanding the chemical behavior of "N-mesityl-4-[(methylsulfonyl)amino]benzamide" (T. K. Morgan et al., 1990).
properties
IUPAC Name |
4-(methanesulfonamido)-N-(2,4,6-trimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(2)16(13(3)10-11)18-17(20)14-5-7-15(8-6-14)19-23(4,21)22/h5-10,19H,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCZESMPIDKOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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